molecular formula C14H10N4O B14066720 2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile CAS No. 67720-43-8

2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile

Cat. No.: B14066720
CAS No.: 67720-43-8
M. Wt: 250.25 g/mol
InChI Key: COSHYDBMGCDOQL-UHFFFAOYSA-N
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Description

2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with amino, oxo, and cyano groups, as well as a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile typically involves multi-step reactions. One common method involves the condensation of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and cyano groups may form hydrogen bonds or electrostatic interactions with biological molecules, while the oxo group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups and the specific arrangement of these groups on the pyridine ring

Properties

CAS No.

67720-43-8

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H10N4O/c1-8-2-4-9(5-3-8)12-10(6-15)13(17)18-14(19)11(12)7-16/h2-5H,1H3,(H3,17,18,19)

InChI Key

COSHYDBMGCDOQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)N)C#N

Origin of Product

United States

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